Cas no 852138-21-7 (4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)

4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide
- 4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- Benzamide, 4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-
- 4-butoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
- F0651-0286
- 852138-21-7
- AKOS024592038
- 4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
-
- インチ: 1S/C24H28N2O2/c1-2-3-14-28-19-11-9-18(10-12-19)24(27)25-16-17-8-13-23-21(15-17)20-6-4-5-7-22(20)26-23/h8-13,15,26H,2-7,14,16H2,1H3,(H,25,27)
- InChIKey: YXJQRQBRUXUILM-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)C(NCC1C=CC2=C(C=1)C1CCCCC=1N2)=O)CCCC
計算された属性
- せいみつぶんしりょう: 376.215078140g/mol
- どういたいしつりょう: 376.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 54.1Ų
じっけんとくせい
- 密度みつど: 1.164±0.06 g/cm3(Predicted)
- ふってん: 617.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.67±0.46(Predicted)
4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0651-0286-50mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-75mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-40mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-5mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-5μmol |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-100mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-10μmol |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-25mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-30mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0651-0286-15mg |
4-butoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide |
852138-21-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamideに関する追加情報
Introduction to 4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide (CAS No. 852138-21-7) and Its Emerging Applications in Chemical Biology
4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide, identified by the CAS number 852138-21-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that incorporate both carbazole and benzamide moieties, which are well-documented for their pharmacological relevance. The presence of a butoxy group and a tetrahydro-1H-carbazol-6-yl substituent further enhances its molecular complexity, making it a promising candidate for further investigation in drug discovery and therapeutic development.
The structural framework of 4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide (CAS No. 852138-21-7) is characterized by its rigid aromatic core, which is modulated by the flexible tetrahydro-1H-carbazol-6-yl moiety. This combination of structural elements not only contributes to the compound's solubility and bioavailability but also suggests potential interactions with biological targets such as enzymes and receptors. The butoxy group, in particular, is known to influence metabolic stability and pharmacokinetic profiles, making it a critical factor in the design of bioactive molecules.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological pathways. The benzamide moiety in 4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide (CAS No. 852138-21-7) is particularly noteworthy, as it has been extensively studied for its ability to interact with various protein targets. Benzamides are known for their role as scaffolds in medicinal chemistry due to their versatility in modulating enzyme activity and receptor binding. The incorporation of the tetrahydro-1H-carbazol-6-yl group into this scaffold introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity.
In the context of contemporary research, compounds like 4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide (CAS No. 852138-21-7) are being explored for their potential applications in treating neurological disorders. The carbazole scaffold is particularly relevant in this area due to its documented ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. Studies have shown that carbazole derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The benzamide component further enhances these properties by contributing to the compound's ability to interact with enzymes involved in neurotransmitter metabolism.
The butoxy group in 4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide (CAS No. 852138-21-7) also plays a crucial role in determining its pharmacokinetic behavior. This group is known to increase lipophilicity while maintaining water solubility, which is essential for effective drug delivery. Additionally, the butoxy moiety can influence metabolic stability by protecting the molecule from rapid degradation by cytochrome P450 enzymes. These properties make it an attractive feature for designing compounds with improved bioavailability and prolonged half-life.
Emerging research indicates that the combination of carbazole and benzamide moieties can lead to novel therapeutic agents with enhanced efficacy and reduced side effects. For instance, studies have demonstrated that carbazole derivatives can inhibit the activity of enzymes such as monoamine oxidase (MAO), which are implicated in depression and other CNS disorders. The benzamide component further complements this effect by modulating other key enzymes involved in neurotransmitter synthesis and degradation. This synergistic action makes compounds like 4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylbenzamide (CAS No. 852138-21-7) promising candidates for further development as therapeutic agents.
Another area where 4-butoxy-N-(2,3,4,9-tetrahydro-H-carbazol-ylmethylbenzamide (CAS No. 852138 21 7) shows potential is in anti-inflammatory applications. Inflammation is a hallmark of numerous chronic diseases, including arthritis and cardiovascular disorders. The ability of carbazole derivatives to inhibit inflammatory pathways has been well-documented in preclinical studies. By targeting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), these compounds can mitigate inflammation without causing significant side effects associated with traditional anti-inflammatory drugs.
The benzamide moiety also contributes to the anti-inflammatory properties of this compound by interacting with receptors involved in pain perception and inflammation regulation. For example, studies have shown that benzamides can modulate the activity of transient receptor potential (TRP) channels, which are implicated in pain signaling pathways. By targeting these channels directly or indirectly through downstream effectors such as kinases or transcription factors, 4-butoxy-N-(2349tetrahy dro 1 Hcarbazol 6 ylmethylbenz amide(CAS NO .85 2138 - 21 - 7 ) may offer a novel approach to managing pain associated with inflammatory conditions.
In addition to its therapeutic potential, 4 - butoxy - N - (23 - 34 - 9 - tetrahy dro - 1 Hcarbaz ol - 6 - yl )m eth ylb en z am ide( CAS NO .85 2138 - 21 - 7 ) has interesting applications in chemical biology research . Its unique structure makes it a valuable tool for studying enzyme-substrate interactions , protein-protein interactions ,and other biochemical processes . Researchers can use this compound as a probe or scaffold to develop new inhibitors or activators targeting specific biological pathways . This flexibility underscores its importance not only as a potential drug candidate but also as a tool for advancing our understanding of fundamental biological processes.
The synthesis of 4 - but oxy - N -(23 - 349tetra hy dro - 1 Hcarba z ol - 6 yl )m eth ylb en z am ide( CAS NO .85 2138 - 21 - 7 ) involves multi-step organic reactions that highlight modern synthetic methodologies . Advanced techniques such as palladium-catalyzed cross-coupling reactions , transition-metal-catalyzed hydrogenation ,and selective functionalization strategies are employed to construct its complex framework . These synthetic approaches not only demonstrate the compound's synthetic accessibility but also showcase cutting-edge methodologies used in medicinal chemistry today . Understanding these synthetic routes provides insights into how new bioactive molecules can be designed efficiently while maintaining high purity standards necessary for preclinical studies.
The pharmacological evaluation of 4-butoxy-N-(2349tetrahy dro-Hcarbazol-ylmethylbenz amide( CAS NO .85213S_21_7 ) has revealed several promising features that warrant further investigation . Initialin vitrostudies indicate potent inhibitory activity against key enzymes implicated indegenerative diseases , such as MAO A/B , COX_12 ,and LOX . Additionally, tetrahy dro-Hcarba z olmoiety appears responsible significant neuroprotective effects , which could translate into therapeutic benefits f or neurodegenerative disorders like Alzheimer's disease Parkinson's disease ,and Huntington's disease . p > < p > Further preclinical studies needed assess long-term safety efficacy human trials before moving clinical development phase . However, current data support continued exploration this novel compound 's potential across multiple therapeutic areas including CNS disorders inflammation metabolic diseases . p > < p > Development innovative pharmaceuticals relies interdisciplinary collaboration between chemists biologists pharmacologists clinicians ensure safe effective treatments meet unmet medical needs society faces today . Compounds likebut oxy N -(23_34_9_tetra hy dro-Hcarba z ol_6_y l)_m eth ylb en z am ide( CAS NO _85_2138_21_7 ) represent exciting progress toward achieving those goals through integration latest scientific knowledge technological advancements field chemical biology p >
852138-21-7 (4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide) 関連製品
- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)
- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 1215898-55-7(Mirtazapine-d4)
- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)
- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)